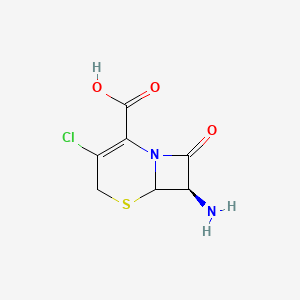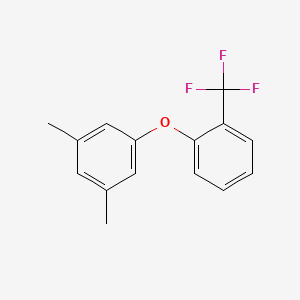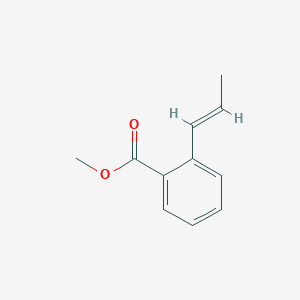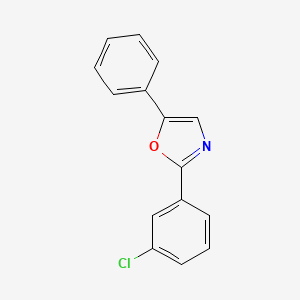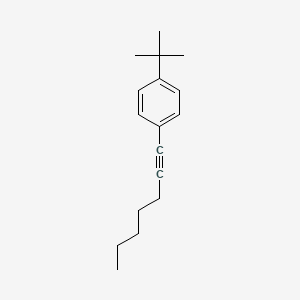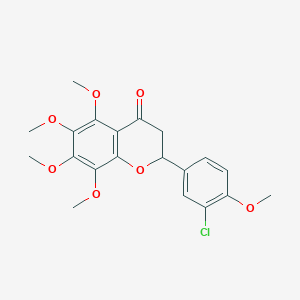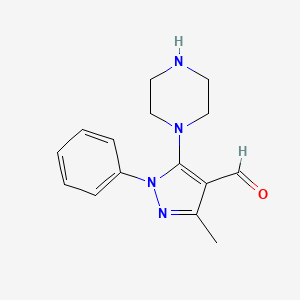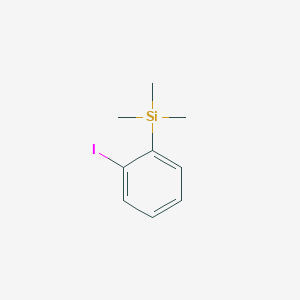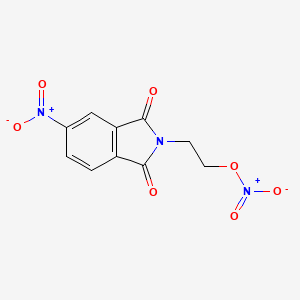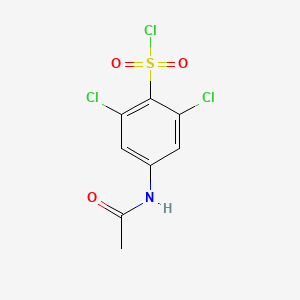
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H6Cl3NO3S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of acetamido, dichloro, and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also emphasizes safety measures to handle the chlorinating agents and manage the by-products generated during the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: Lacks the dichloro substitution, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: Contains a bromo group instead of an acetamido group, leading to different reactivity and applications.
Uniqueness
4-Acetamido-2,6-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in various fields of research and industry .
Properties
CAS No. |
88963-78-4 |
|---|---|
Molecular Formula |
C8H6Cl3NO3S |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
4-acetamido-2,6-dichlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3NO3S/c1-4(13)12-5-2-6(9)8(7(10)3-5)16(11,14)15/h2-3H,1H3,(H,12,13) |
InChI Key |
USDGANWZHGLMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


